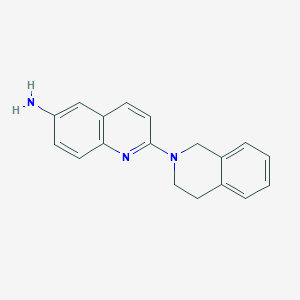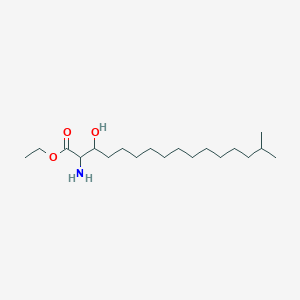
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)quinolin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2,3,4-Tetrahydroisochinolin-2-yl)chinolin-6-amin ist eine Verbindung, die zur Klasse der Isochinolinderivate gehört. Isochinolinalkaloide sind eine große Gruppe von Naturprodukten, die für ihre vielfältigen biologischen Aktivitäten bekannt sind. Die Struktur der Verbindung umfasst einen Chinolinring, der mit einer Tetrahydroisochinolin-Einheit verschmolzen ist, was sie zu einem einzigartigen und interessanten Molekül für verschiedene wissenschaftliche Studien macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(1,2,3,4-Tetrahydroisochinolin-2-yl)chinolin-6-amin kann über mehrere Synthesewege erfolgen. Eine gängige Methode beinhaltet die Pictet-Spengler-Reaktion, bei der Phenylethylamin in Gegenwart eines sauren Katalysators mit einem Aldehyd zu dem Tetrahydroisochinolin-Kern reagiert . Ein weiterer Ansatz beinhaltet die Cyclisierung eines N-Acyl-Derivats von β-Phenylethylamin in Gegenwart von Dehydratisierungsmitteln wie Phosphorylchlorid (POCl3) oder Zinkchlorid (ZnCl2) .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Die Prinzipien der großtechnischen organischen Synthese, wie z. B. die Optimierung der Reaktionsbedingungen, die Verwendung kostengünstiger Reagenzien und die Sicherstellung hoher Ausbeuten, würden auf ihre industrielle Produktion zutreffen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(1,2,3,4-Tetrahydroisochinolin-2-yl)chinolin-6-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Chinolinderivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können den Chinolinring in Dihydrochinolinderivate umwandeln.
Substitution: Die Verbindung kann unter nucleophilen Substitutionsreaktionen reagieren, insbesondere am Chinolinring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.
Substitution: Nucleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Chinolin- und Tetrahydroisochinolin-Derivate, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .
Wissenschaftliche Forschungsanwendungen
2-(1,2,3,4-Tetrahydroisochinolin-2-yl)chinolin-6-amin hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-(1,2,3,4-Tetrahydroisochinolin-2-yl)chinolin-6-amin beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an spezifische Rezeptoren oder Enzyme binden, deren Aktivität modulieren und zu biologischen Wirkungen führen. Beispielsweise wurde gezeigt, dass seine Derivate bestimmte bakterielle Enzyme hemmen, was zu einer antibakteriellen Aktivität führt .
Wissenschaftliche Forschungsanwendungen
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)quinolin-6-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique structure makes it valuable for developing new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)quinolin-6-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, its derivatives have been shown to inhibit certain bacterial enzymes, leading to antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,2,3,4-Tetrahydroisochinolin: Eine Kernstruktur in vielen natürlichen und synthetischen Verbindungen mit vielfältigen biologischen Aktivitäten.
Isochinolin: Ein Isomer von Chinolin mit erheblicher biologischer und chemischer Bedeutung.
Einzigartigkeit
2-(1,2,3,4-Tetrahydroisochinolin-2-yl)chinolin-6-amin ist aufgrund seiner verschmolzenen Ringstruktur einzigartig, die die Eigenschaften von Chinolin und Tetrahydroisochinolin vereint. Diese Fusion verstärkt seine biologische Aktivität und macht sie zu einer wertvollen Verbindung für Forschung und Entwicklung .
Eigenschaften
Molekularformel |
C18H17N3 |
|---|---|
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)quinolin-6-amine |
InChI |
InChI=1S/C18H17N3/c19-16-6-7-17-14(11-16)5-8-18(20-17)21-10-9-13-3-1-2-4-15(13)12-21/h1-8,11H,9-10,12,19H2 |
InChI-Schlüssel |
SKRGCTJNNKTVIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(C=C3)C=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(2-carbamoylethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12316578.png)



![N-(6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12316596.png)

![9-Ethoxy-11-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B12316608.png)
![17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12316620.png)


![3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12316641.png)


